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An In-depth Technical Guide to the Intrinsic Carrier Concentration of Gallium Arsenide (GaAs)

Introduction

Gallium Arsenide (GaAs) is a llI-V direct bandgap semiconductor that plays a crucial role in the
fabrication of various electronic and optoelectronic devices, including high-frequency integrated
circuits, infrared light-emitting diodes, laser diodes, and solar cells.[1] A fundamental property
governing its electrical behavior is the intrinsic carrier concentration (ni), which is the
concentration of electrons in the conduction band and holes in the valence band in a perfectly
pure, undoped crystal at thermal equilibrium.[2][3] This concentration is highly dependent on
temperature and the material's inherent properties like its bandgap energy and the effective
density of states. This guide provides a comprehensive overview of the theoretical basis,
guantitative data, and experimental determination of the intrinsic carrier concentration in GaAs.

Theoretical Framework

In any intrinsic semiconductor, thermal energy can excite electrons from the valence band to
the conduction band, creating an equal number of electrons (n) and holes (p). This
concentration is known as the intrinsic carrier concentration, ni, where n = p = ni.[3] The
relationship is formally described by the law of mass action and is given by the following
equation:

ni = V(NNv) exp(-Es / 2koT)[4]
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Where:

N. is the effective density of states in the conduction band.

Nv is the effective density of states in the valence band.

Eo is the bandgap energy.

Ko is the Boltzmann constant (8.617 x 10> eV/K).

T is the absolute temperature in Kelvin.

The key parameters N, Nv, and Es are themselves dependent on temperature, which dictates
the overall temperature dependence of ni.

Temperature Dependence of Key Parameters

1. Bandgap Energy (E9): The energy bandgap of semiconductors tends to decrease as
temperature increases.[5] For GaAs, this relationship is well-described by the Varshni empirical
equation:

Eo(T) = 1.519 - (5.405 x 104 T2) / (T + 204) eV[1][6]

This equation models the change in bandgap energy from its value at 0 K (1.519 eV) as a
function of temperature T (in Kelvin).[6]

2. Effective Density of States (N. and Nv): The effective densities of states for the conduction
band (N.) and valence band (Nv) represent the total number of available states for electrons
and holes to occupy at the band edges.[4] They vary with temperature according to the relation
T372[7]

e NL(T) = N(300K) * (T/300)2
e Ny(T) = Nv(300K) * (T/300)3"

These dependencies, particularly the exponential reliance on the Eo/T term, mean that the
intrinsic carrier concentration increases significantly with rising temperature.[8][9]
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Quantitative Data for Gallium Arsenide

The following tables summarize the essential parameters for GaAs and its intrinsic carrier
concentration at various temperatures.

Table 1. Material Properties of Gallium Arsenide at 300 K

Parameter Symbol Value Units
Bandgap Energy Eo 1.424 eV([6]
Intrinsic Carrier
) N ~2.1x 10° cm~3[6]

Concentration
Effective Density of
States (Conduction N. 4.7 x 1017 cm=3[1][6]
Band)
Effective Density of

Nv 9.0 x 108 cm~3[6]
States (Valence Band)
Electron Effective
Mass (Density of Me 0.067 mo -
States)
Hole Effective Mass

Mh 0.53 mo -[6]

(Density of States)

Table 2: Intrinsic Carrier Concentration of GaAs at Various Temperatures

Intrinsic Carrier

Temperature (K) Temperature (°C) .
Concentration (ni) (cm™3)

300 27 2.03 x 109[10]

400 127 5.98 x 10°[10]

500 227 7.98 x 101110]

600 327 2.22 x 103[10]
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Experimental Protocols for Carrier Concentration
Measurement

While the intrinsic carrier concentration is a theoretical value for pure materials, the carrier
concentration in real samples is experimentally measured. The Hall effect measurement is the
most common and powerful technique for determining carrier concentration, mobility, and
conductivity type (n-type or p-type).[11][12]

Hall Effect Measurement Protocol

The Hall effect manifests as a transverse voltage (Hall voltage, Vn) across a current-carrying
conductor when a magnetic field is applied perpendicular to the current flow.[13]

Objective: To determine the carrier concentration (n) of a semiconductor sample.

Materials and Equipment:

Semiconductor sample (e.g., GaAs wafer) of known thickness (t).

Constant current source.

Voltmeter with high input impedance.

Electromagnet with a power supply to generate a known magnetic field (B).

Sample holder with contacts in a van der Pauw or Hall bar configuration.

System for temperature control (e.g., cryostat or heater).[13]
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Experimental Steps:

o Sample Preparation: A rectangular (Hall bar) or clover-leaf (van der Pauw) sample is
prepared. Four electrical contacts are made at the corners/ends of the sample. The sample
thickness (t) is measured precisely.

» Mounting: The sample is mounted in the holder, and electrical connections are secured. The
holder is placed between the poles of the electromagnet.

e Applying Current and Field:
o A constant current () is passed through two opposing contacts of the sample.
o A constant magnetic field (B) is applied perpendicular to the sample's surface.

o Measuring Hall Voltage (Vn): The Hall voltage (Vh) is measured across the other two
opposing contacts. This measurement should be taken for both positive and negative
directions of the magnetic field and the current to cancel out misalignment and
thermoelectric voltages.[12]

o Calculating the Hall Coefficient (Rn): The Hall coefficient is calculated using the formula: Rn =
(Vn *t) / (1 * B) The sign of Rn indicates the majority carrier type: negative for electrons (n-
type) and positive for holes (p-type).[14]

e Calculating Carrier Concentration (n): For a material dominated by one type of carrier, the
carrier concentration is inversely proportional to the Hall coefficient: n =1/ (q * |Rn|) Where g
is the elementary charge (1.602 x 10-1° C).

Other Characterization Techniques

e Photoluminescence (PL) Spectroscopy: This contactless and non-destructive technique is
widely used to characterize the electronic and optical properties of semiconductors.[15][16]
While not a direct measurement of carrier concentration, PL can identify impurities and
defects that influence carrier lifetime and behavior.[17] Time-resolved photoluminescence
(TRPL) can be used to measure the minority carrier lifetime, which is an important related
parameter.[15]
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Conclusion

The intrinsic carrier concentration of Gallium Arsenide is a critical parameter that dictates its
performance in electronic devices, especially at elevated operating temperatures. Its strong
dependence on temperature is governed by the material's bandgap energy and the effective
density of states, both of which are temperature-sensitive. Understanding this relationship, as
outlined by the theoretical framework and supported by quantitative data, is essential for
researchers and engineers. Experimental techniques, primarily Hall effect measurements,
provide the necessary tools to characterize carrier concentrations in practical applications,
enabling the continued development and optimization of GaAs-based technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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